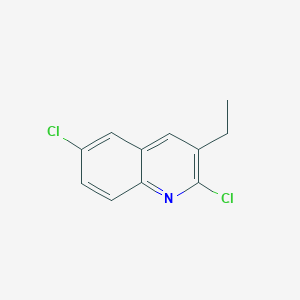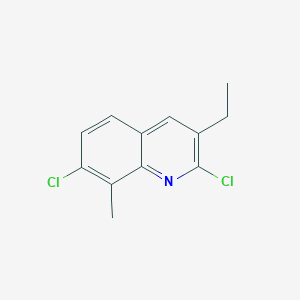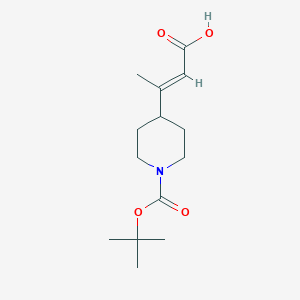
Magnesium permanganate
Vue d'ensemble
Description
Magnesium permanganate is an inorganic compound with the chemical formula Mg(MnO₄)₂. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. The compound is typically found in its hexahydrate form, Mg(MnO₄)₂·6H₂O, which is slightly hygroscopic and forms blue-black crystals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium permanganate can be synthesized through several methods:
-
Reaction of Barium Permanganate with Magnesium Sulfate: [ \text{MgSO₄} + \text{Ba(MnO₄)₂} \rightarrow \text{Mg(MnO₄)₂} + \text{BaSO₄} ] This reaction involves mixing barium permanganate with magnesium sulfate, resulting in the formation of this compound and barium sulfate as a byproduct .
-
Reaction of Magnesium Chloride with Silver Permanganate: [ \text{MgCl₂} + 2\text{AgMnO₄} \rightarrow \text{Mg(MnO₄)₂} + 2\text{AgCl} ] In this method, magnesium chloride reacts with silver permanganate to produce this compound and silver chloride .
Industrial Production Methods: The hexahydrate form of this compound can be crystallized from an aqueous solution. The anhydrous form can be obtained by heating the hexahydrate to decompose it .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium permanganate undergoes various chemical reactions, primarily oxidation reactions due to its strong oxidizing nature.
Common Reagents and Conditions:
Oxidation Reactions: this compound can oxidize a wide range of organic compounds.
Decomposition: The hexahydrate decomposes at 130°C, releasing oxygen in an autocatalytic process.
Major Products:
Applications De Recherche Scientifique
Magnesium permanganate is utilized in various scientific research fields:
Chemistry: It serves as a strong oxidizing agent in organic synthesis and analytical chemistry.
Biology: It is used in proteome research as a catalyst in the air oxidation of toluene to benzoic acid.
Medicine: While not commonly used directly in medicine, its oxidizing properties can be applied in the synthesis of pharmaceutical intermediates.
Industry: It is used as a wood impregnation agent and an additive in tobacco filters.
Mécanisme D'action
The primary mechanism by which magnesium permanganate exerts its effects is through oxidation. The permanganate ion (MnO₄⁻) acts as a strong oxidizing agent, accepting electrons from other substances and undergoing reduction. This process involves the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
Potassium Permanganate (KMnO₄): A widely used oxidizing agent in both laboratory and industrial settings. It is more commonly available and used compared to magnesium permanganate.
Sodium Permanganate (NaMnO₄): Another strong oxidizing agent with similar applications but different solubility and handling properties.
Uniqueness: this compound is unique due to its specific applications in wood impregnation and as an additive in tobacco filters, which are not common uses for other permanganate compounds .
Propriétés
IUPAC Name |
magnesium;dipermanganate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2Mn.8O/q+2;;;;;;;;;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCAHSNYYAIAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMn2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146047 | |
| Record name | Magnesium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10377-62-5 | |
| Record name | Magnesium permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279I24X1X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Trifluoroacetato[4,5-dihydro-1,3-bis(2,4,6-trimethyl-Ph)imidazol-2-ylidene]tetra(2,2-dimethylpropanenitrile)ruthenium(II) trifluoroacetate](/img/structure/B3363575.png)



